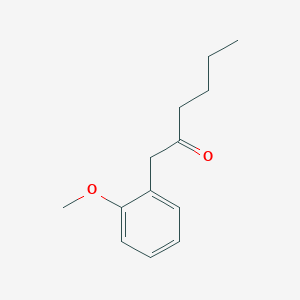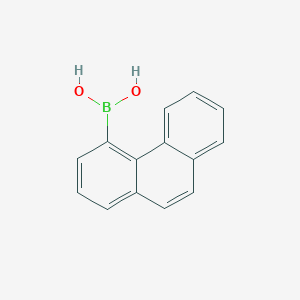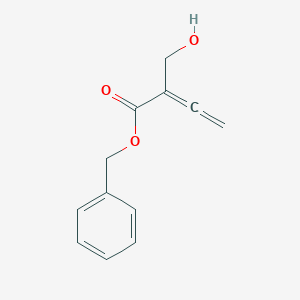
Ce(coumarate)3.2H2O, 3H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ce(coumarate)32H2O, 3H2O is a coordination complex involving cerium and coumarate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ce(coumarate)3.2H2O, 3H2O typically involves the reaction of cerium salts with coumaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ce(coumarate)3.2H2O, 3H2O can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, potentially altering the oxidation state of cerium.
Substitution: Ligand exchange reactions can occur, where the coumarate ligands are replaced by other ligands.
Coordination: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as solvent choice, temperature, and pH are crucial in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Ce(coumarate)3.2H2O, 3H2O has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to the coumarate ligands’ fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors
Mecanismo De Acción
The mechanism by which Ce(coumarate)3.2H2O, 3H2O exerts its effects involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, influencing the oxidation state of other molecules. The coumarate ligands can also interact with biological molecules, potentially affecting their function. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ce(acetate)3: Another cerium coordination complex with acetate ligands.
Ce(oxalate)3: A cerium complex with oxalate ligands.
Ce(nitrate)3: A cerium complex with nitrate ligands.
Uniqueness
Ce(coumarate)3.2H2O, 3H2O is unique due to the presence of coumarate ligands, which impart specific fluorescent properties and potential biological activity. This distinguishes it from other cerium complexes that do not have these properties .
Propiedades
Fórmula molecular |
C27H31CeO14 |
|---|---|
Peso molecular |
719.6 g/mol |
Nombre IUPAC |
4-[(E)-2-carboxyethenyl]phenolate;cerium(3+);pentahydrate |
InChI |
InChI=1S/3C9H8O3.Ce.5H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;;;;/h3*1-6,10H,(H,11,12);;5*1H2/q;;;+3;;;;;/p-3/b3*6-3+;;;;;; |
Clave InChI |
HAHYUMRQVXQUPW-RYBFKIELSA-K |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.O.O.O.[Ce+3] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.O.O.O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)



![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)






